1-methylbenzo[cd]indol-2(1H)-one oxime
Description
1-Methylbenzo[cd]indol-2(1H)-one oxime is a derivative of the benzo[cd]indol-2(1H)-one scaffold, a tricyclic aromatic system with a lactam moiety. This compound, identified by CAS No. 1710-20-9 (C₁₂H₉NO), is structurally characterized by a methyl group at the N1 position and an oxime (-NHOH) substitution at the C2 ketone (). It has been isolated from natural sources such as the ethanol extract of Morinda lucida leaves, where it contributes to antioxidant activity (). Its synthetic analogs are widely explored in medicinal chemistry due to their versatility in targeting proteins like BET bromodomains, lysosomes, and inflammatory pathways ().
Properties
Molecular Formula |
C12H10N2O |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
(NE)-N-(1-methylbenzo[cd]indol-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C12H10N2O/c1-14-10-7-3-5-8-4-2-6-9(11(8)10)12(14)13-15/h2-7,15H,1H3/b13-12+ |
InChI Key |
UJHGVKSRLMQLBM-OUKQBFOZSA-N |
SMILES |
CN1C2=CC=CC3=C2C(=CC=C3)C1=NO |
Isomeric SMILES |
CN\1C2=CC=CC3=C2C(=CC=C3)/C1=N\O |
Canonical SMILES |
CN1C2=CC=CC3=C2C(=CC=C3)C1=NO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and SAR Trends
Key derivatives of the benzo[cd]indol-2(1H)-one scaffold and their structure-activity relationships (SAR) are summarized below:
Key Observations :
- Substituent Effects: The 3,5-dimethylisoxazole group at C6 (e.g., Compound 6) enhances BRD4 binding by mimicking acetyl-lysine interactions via hydrogen bonds with Asn140/Tyr97. Polyamine conjugates (e.g., 15f) improve lysosomal targeting and antiproliferative activity via polyamine transporter uptake.
Patent and Pharmacological Significance
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